This specific compound has been investigated for its potential as a glutaminyl cyclase inhibitor []. Glutaminyl cyclases (QC, isoQC) play a crucial role in the "don't eat me" cancer immune signaling pathway by catalyzing the formation of pyroglutamate on the N-terminus of CD47. This modification facilitates the interaction between CD47 and SIRPα, inhibiting phagocytosis by macrophages. By inhibiting QC, compounds like N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-bromobenzenesulfonamide could potentially disrupt this pathway and enhance antitumor immunity.
The primary mechanism of action for N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-bromobenzenesulfonamide is believed to be through the inhibition of glutaminyl cyclase []. This enzyme catalyzes the cyclization of N-terminal glutamine residues to pyroglutamate, a post-translational modification involved in protein stability and function.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6